molecular formula C15H16O3 B2819614 2-(2-Methoxyphenoxy)-1-phenylethanol CAS No. 18065-04-8

2-(2-Methoxyphenoxy)-1-phenylethanol

Cat. No.: B2819614
CAS No.: 18065-04-8
M. Wt: 244.29
InChI Key: XLCNFGHEUMUJLW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-phenylethanol is an organic compound with the molecular formula C15H16O3 It is a phenolic ether derivative, characterized by the presence of a methoxy group (-OCH3) and a phenoxy group (-OPh) attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of guaiacol (2-methoxyphenol) with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen of guaiacol attacks the carbonyl carbon of phenylacetaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-phenylethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-phenylethanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)phenol: Similar structure but lacks the ethanol backbone.

    2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: Contains additional methoxy groups on the phenyl ring.

    2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: Further substituted with methoxy groups

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Biological Activity

2-(2-Methoxyphenoxy)-1-phenylethanol, a compound with the molecular formula C₁₅H₁₆O₃, has garnered attention in recent years due to its potential biological activities. This article delves into various aspects of its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxy group and a phenyl ring, contributing to its diverse biological activities. Its structure can be represented as follows:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_3

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for this compound have been reported, demonstrating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

These results suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .

2. Antioxidant Activity

The antioxidant properties of this compound have also been explored. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assessment

Assay TypeIC50 (µM)
DPPH Radical Scavenging45.5
ABTS Radical Scavenging40.2

The compound's ability to inhibit oxidative reactions highlights its potential in therapeutic applications aimed at oxidative stress-related conditions .

Target of Action

The primary mechanism involves the interaction with bacterial cell membranes, where the phenolic structure plays a critical role in penetrating lipid bilayers. This action compromises membrane integrity and leads to cell death.

Biochemical Pathways

The compound participates in biochemical pathways related to lignin degradation, particularly through acidolysis processes that involve breaking down complex lignin structures into simpler phenolic compounds. This pathway is significant for both ecological applications and the development of bio-based products .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various phenolic compounds, this compound was tested against multiple strains of bacteria. The results indicated that it performed comparably to known antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Antioxidant Effects in Cellular Models

Another study evaluated the antioxidant effects of the compound in cellular models exposed to oxidative stress. The findings demonstrated a significant reduction in markers of oxidative damage, supporting its use in formulations aimed at enhancing cellular resilience against oxidative insults.

Future Directions

Research into this compound is ongoing, with potential future directions including:

  • Development of Pharmaceutical Formulations: Exploring its application in drug development for antimicrobial and antioxidant therapies.
  • Further Mechanistic Studies: Investigating detailed molecular mechanisms underlying its biological activities.
  • Exploration of Derivatives: Synthesizing analogs to enhance bioactivity and improve pharmacokinetic profiles.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-14-9-5-6-10-15(14)18-11-13(16)12-7-3-2-4-8-12/h2-10,13,16H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNFGHEUMUJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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